molecular formula C19H23Cl2NO B1440419 2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride CAS No. 1185301-16-9

2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride

Cat. No. B1440419
CAS RN: 1185301-16-9
M. Wt: 352.3 g/mol
InChI Key: XPWCMWXTFSCRCE-UHFFFAOYSA-N
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Description

“2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C19H22ClNO HCl .

Scientific Research Applications

Proteomics Research

2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to isolate and analyze proteins and to study their interactions and dynamics within a biological context .

Analytical Chemistry

In analytical chemistry, this compound may serve as a standard or reagent in chromatographic methods for the separation, identification, and quantification of chemical components. Its unique structure allows it to interact with various analytes, aiding in their analysis .

Pharmacological Studies

Pharmacology benefits from this compound as it can be used in the development of new therapeutic agents. Its chemical structure could be a key component in the synthesis of molecules with potential pharmacological activities .

Biotechnology Applications

Biotechnological applications of this compound include its use in molecular biology and genetic engineering. It may be involved in processes such as gene expression analysis or as a part of a vector system for gene delivery .

Biochemical Research

In biochemical research, 2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride is used for studying enzyme-catalyzed reactions and metabolic pathways. It could act as an inhibitor or activator of certain biochemical reactions, providing insights into enzyme mechanisms .

Industrial Synthesis

This compound finds its use in the industrial synthesis of complex organic molecules. It can be a precursor or an intermediate in the synthesis of various materials, including pharmaceuticals, agrochemicals, and polymers .

Environmental Monitoring

Lastly, it may have applications in environmental monitoring. Due to its chemical properties, it could be used in the detection and quantification of pollutants or as a tracer in environmental fate studies .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-[(2-benzyl-4-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c20-18-8-9-19(22-14-16-7-4-10-21-13-16)17(12-18)11-15-5-2-1-3-6-15;/h1-3,5-6,8-9,12,16,21H,4,7,10-11,13-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWCMWXTFSCRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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